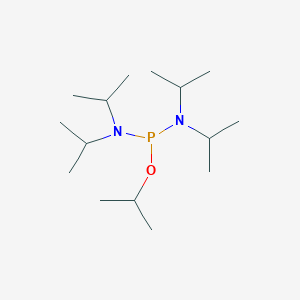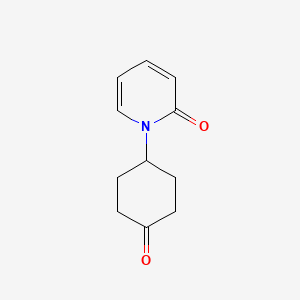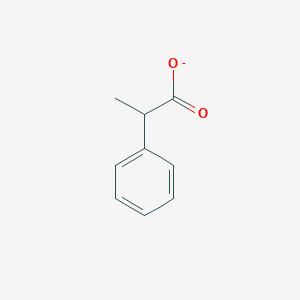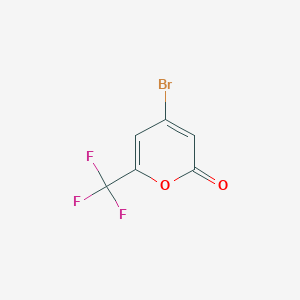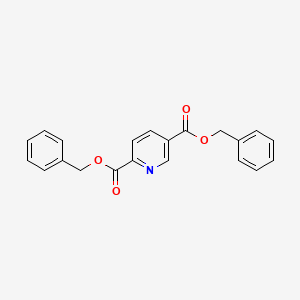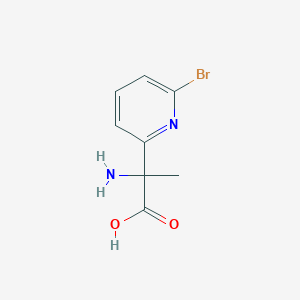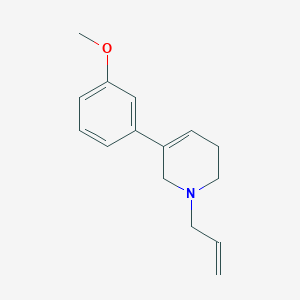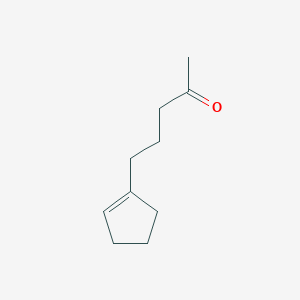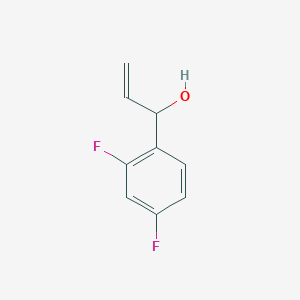![molecular formula C30H33N3O2 B8470320 ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8470320.png)
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate
描述
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-b]pyrazine core with cyclopropyl and diphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyrazine core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The cyclopropyl and diphenyl groups are then introduced via substitution reactions, followed by the attachment of the heptanoic acid ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate include other pyrrolo[2,3-b]pyrazine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific biological activities and applications.
Uniqueness
What sets this compound apart is its unique combination of cyclopropyl and diphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool for research and development.
属性
分子式 |
C30H33N3O2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate |
InChI |
InChI=1S/C30H33N3O2/c1-2-35-27(34)17-11-3-4-12-20-33-26(22-18-19-22)21-25-30(33)32-29(24-15-9-6-10-16-24)28(31-25)23-13-7-5-8-14-23/h5-10,13-16,21-22H,2-4,11-12,17-20H2,1H3 |
InChI 键 |
VWTIDCHLDHSYHC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCN1C(=CC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

